Methyl 2-methyl-6-nitrobenzoate
Overview
Description
Methyl 2-methyl-6-nitrobenzoate is an organic compound with the molecular formula C9H9NO4. It is a derivative of benzoic acid, where the benzene ring is substituted with a methyl group at the second position and a nitro group at the sixth position. This compound is commonly used in organic synthesis and has various applications in scientific research.
Mechanism of Action
Target of Action
Methyl 2-methyl-6-nitrobenzoate is a chemical compound with the molecular formula C9H9NO4 It’s known that nitrobenzoate compounds can interact with bacterial enzymes like2-nitroreductase NbaA , which initiates the degradation of 2-nitrobenzoate .
Mode of Action
Nitrobenzoate compounds are generally known to undergo reduction by enzymes like 2-nitroreductase . This interaction could lead to changes in the compound and its targets, potentially affecting their function.
Biochemical Pathways
The interaction of nitrobenzoate compounds with enzymes like 2-nitroreductase suggests that they may play a role in the metabolic pathways involving the degradation of nitroaromatic compounds .
Result of Action
Nitrobenzoate compounds are generally known to be reduced by certain bacterial enzymes, which could potentially lead to changes in the function of these enzymes and the biochemical pathways they are involved in .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-methyl-6-nitrobenzoate typically involves the nitration of methyl 2-methylbenzoate. The nitration process is carried out using a mixture of concentrated sulfuric acid and concentrated nitric acid. The reaction is performed at low temperatures (0-10°C) to ensure the selective formation of the nitro compound. The reaction mixture is then poured onto ice to precipitate the product, which is subsequently purified by recrystallization from methanol .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry approaches, such as the use of environmentally friendly nitrating agents and solvents, are also being explored to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-methyl-6-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol, potassium hydroxide in ethanol.
Hydrolysis: Aqueous hydrochloric acid, sodium hydroxide solution.
Major Products:
Reduction: Methyl 2-methyl-6-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 2-methyl-6-nitrobenzoic acid.
Scientific Research Applications
Methyl 2-methyl-6-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its nitro group can be transformed into various functional groups, making it a versatile building block.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitroaromatic compounds. It serves as a model substrate to investigate the mechanisms of nitroreductases.
Medicine: Derivatives of this compound are explored for their potential pharmacological activities, including antimicrobial and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other fine chemicals. .
Comparison with Similar Compounds
Methyl 2-nitrobenzoate: Similar structure but lacks the methyl group at the second position.
Methyl 3-nitrobenzoate: Nitro group is at the third position instead of the sixth.
Methyl 4-nitrobenzoate: Nitro group is at the fourth position.
Uniqueness: Methyl 2-methyl-6-nitrobenzoate is unique due to the presence of both a methyl group and a nitro group on the benzene ring. This specific substitution pattern influences its chemical reactivity and physical properties, making it distinct from other nitrobenzoate derivatives. The presence of the methyl group can affect the electron density of the benzene ring, altering the compound’s reactivity in electrophilic and nucleophilic substitution reactions .
Properties
IUPAC Name |
methyl 2-methyl-6-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-6-4-3-5-7(10(12)13)8(6)9(11)14-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPVBLOOMFDNJTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50344340 | |
Record name | Methyl 2-methyl-6-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50344340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61940-22-5 | |
Record name | Methyl 2-methyl-6-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50344340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYL 2-METHYL-6-NITROBENZOATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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